molecular formula C11H19NO5 B12961444 (2S,3R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid

(2S,3R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid

Cat. No.: B12961444
M. Wt: 245.27 g/mol
InChI Key: CXYMEVREQDUHPU-FXQIFTODSA-N
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Description

(2S,3R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a hydroxyl group, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid typically involves several steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as L-proline or its derivatives.

    Protection: The amino group of L-proline is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Hydroxylation: The hydroxyl group is introduced via selective hydroxylation reactions, often using reagents like osmium tetroxide (OsO4) or other oxidizing agents.

    Methylation: The methyl group is introduced through alkylation reactions, typically using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: NaBH4, LiAlH4

    Substitution: SOCl2, PBr3

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups like halides or ethers.

Scientific Research Applications

(2S,3R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.

    Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2S,3R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as a prodrug or a precursor to active pharmaceutical ingredients. The Boc protecting group is typically removed under acidic conditions to release the active compound, which then interacts with its molecular targets, such as enzymes or receptors, to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4R)-4-Hydroxy-3-methylpyrrolidine-2-carboxylic acid: Lacks the Boc protecting group, making it less stable but more reactive.

    (2S,3R,4R)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid: Lacks the hydroxyl group, affecting its reactivity and applications.

Uniqueness

The presence of both the Boc protecting group and the hydroxyl group in (2S,3R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid makes it unique. The Boc group provides stability during synthetic transformations, while the hydroxyl group allows for further functionalization, making this compound highly versatile in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(2S,3R,4R)-4-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-6-7(13)5-12(8(6)9(14)15)10(16)17-11(2,3)4/h6-8,13H,5H2,1-4H3,(H,14,15)/t6-,7-,8-/m0/s1

InChI Key

CXYMEVREQDUHPU-FXQIFTODSA-N

Isomeric SMILES

C[C@H]1[C@H](CN([C@@H]1C(=O)O)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1C(CN(C1C(=O)O)C(=O)OC(C)(C)C)O

Origin of Product

United States

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